2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine
Overview
Description
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable purine derivative.
Chlorination: Introduction of the chlorine atom at the 2-position using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Methylation: Introduction of the methyl group at the 9-position using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 6-position using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the purine ring.
Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield 2-amino-9-methyl-6-(trifluoromethyl)-9h-purine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies involving purine metabolism.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 2-Chloro-9-methyl-6-(trifluoromethyl)-9h-purine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes. The trifluoromethyl group could enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9-methylpurine: Lacks the trifluoromethyl group, potentially altering its reactivity and biological activity.
6-(Trifluoromethyl)-9-methylpurine: Lacks the chlorine atom, which might affect its chemical properties and applications.
2-Chloro-6-(trifluoromethyl)purine: Lacks the methyl group, influencing its overall structure and function.
Properties
IUPAC Name |
2-chloro-9-methyl-6-(trifluoromethyl)purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3N4/c1-15-2-12-3-4(7(9,10)11)13-6(8)14-5(3)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWDQAFPAQLSFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20290047 | |
Record name | 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-75-3 | |
Record name | NSC66234 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-9-methyl-6-(trifluoromethyl)-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20290047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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